molecular formula C10H9BrF2O2 B2517522 2-(2,2-Difluoroethoxy)phenacyl bromide CAS No. 1823567-21-0

2-(2,2-Difluoroethoxy)phenacyl bromide

Cat. No.: B2517522
CAS No.: 1823567-21-0
M. Wt: 279.081
InChI Key: ZKGUYPRXFLGXIR-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)phenacyl bromide is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08. It is also known by its IUPAC name "Ethanone, 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]-". This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)phenacyl bromide involves several steps. One common method includes the reaction of 2-(2,2-difluoroethoxy)acetophenone with bromine in the presence of a suitable solvent . The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can also undergo addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Difluoroethoxy)phenacyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and other biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)phenacyl bromide involves its interaction with molecular targets through various pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds . The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:

    Phenacyl Bromide: A closely related compound with similar reactivity but without the difluoroethoxy group.

    2-Bromoacetophenone: Another similar compound used in organic synthesis.

The presence of the difluoroethoxy group in this compound imparts unique properties, such as increased reactivity and potential for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUYPRXFLGXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823567-21-0
Record name 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one
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